1-Fluoro-4-(methylsulfanyl)but-2-ene

Catalog No.
S14939409
CAS No.
92463-13-3
M.F
C5H9FS
M. Wt
120.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluoro-4-(methylsulfanyl)but-2-ene

CAS Number

92463-13-3

Product Name

1-Fluoro-4-(methylsulfanyl)but-2-ene

IUPAC Name

1-fluoro-4-methylsulfanylbut-2-ene

Molecular Formula

C5H9FS

Molecular Weight

120.19 g/mol

InChI

InChI=1S/C5H9FS/c1-7-5-3-2-4-6/h2-3H,4-5H2,1H3

InChI Key

IHIRWGRSZLZJBN-UHFFFAOYSA-N

Canonical SMILES

CSCC=CCF

1-Fluoro-4-(methylsulfanyl)but-2-ene is an organic compound characterized by the presence of a fluorine atom and a methylsulfanyl group attached to a butene backbone. Its molecular formula is C5H9FSC_5H_9FS. The structure features a double bond between the second and third carbon atoms, with the fluorine substituent on the first carbon and the methylsulfanyl group on the fourth carbon. This unique arrangement contributes to its chemical reactivity and potential applications in various fields.

  • Nucleophilic Substitution Reactions: The presence of the fluorine atom makes the compound susceptible to nucleophilic attack, allowing for substitution reactions where nucleophiles replace the fluorine atom with other functional groups .
  • Elimination Reactions: The double bond in this compound can undergo elimination reactions, leading to the formation of new unsaturated compounds .
  • Addition Reactions: The double bond can also react with electrophiles, resulting in various addition products. This is particularly relevant in synthetic organic chemistry, where such reactions are often utilized to build more complex molecules .

Several methods can be employed to synthesize 1-Fluoro-4-(methylsulfanyl)but-2-ene:

  • Fluorination of Butene Derivatives: Starting from butene derivatives, fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position .
  • Alkylation Reactions: The methylsulfanyl group can be introduced through alkylation of a suitable precursor using methylsulfonyl chloride or similar reagents in the presence of a base .
  • Diels-Alder Reactions: In some synthetic routes, Diels-Alder reactions may be utilized where appropriate diene and dienophile components are combined under thermal or catalytic conditions to form cycloadducts that can be further modified to yield the target compound .

1-Fluoro-4-(methylsulfanyl)but-2-ene has potential applications in various fields:

  • Pharmaceutical Chemistry: Due to its unique structure, it may serve as a building block for designing new pharmaceuticals with enhanced efficacy or reduced toxicity.
  • Agricultural Chemicals: Compounds with similar structures have been investigated for use as agrochemicals, including herbicides and fungicides.
  • Material Science: Its properties may be useful in developing materials with specific chemical resistance or mechanical characteristics.

Several compounds share structural similarities with 1-Fluoro-4-(methylsulfanyl)but-2-ene. Here are some notable examples:

Compound NameStructureUnique Features
1-FluorobuteneC4H7FC_4H_7FSimpler structure without sulfur; primarily used in polymer synthesis.
4-Methylthio-buteneC5H10SC_5H_{10}SLacks fluorine; used in organic synthesis but may have different reactivity patterns.
1-Chloro-4-(methylsulfanyl)but-2-eneC5H9ClSC_5H_9ClSChlorine instead of fluorine; offers different reactivity due to halogen differences.

Uniqueness

1-Fluoro-4-(methylsulfanyl)but-2-ene stands out due to its combination of a fluorine atom and a methylsulfanyl group on a butene skeleton. This specific arrangement influences its chemical reactivity, making it a candidate for specialized applications in organic synthesis and material science that may not be achievable with similar compounds lacking these functional groups.

Cross-Coupling Strategies in Fluorinated Alkene Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as robust tools for constructing fluorinated alkenes. For 1-fluoro-4-(methylsulfanyl)but-2-ene, Suzuki–Miyaura and Sonogashira couplings offer modular pathways to install the fluorine and methylsulfanyl moieties.

Suzuki–Miyaura Coupling
The reaction between fluorinated alkenyl halides and boronic acids enables precise control over substituent placement. For instance, gem-difluoroalkenes undergo selective mono-defluorinative coupling with aryl or alkyl boronic acids in the presence of palladium catalysts. A study by Yang et al. demonstrated that using palladium bis(trifluoroacetate) and triphenylphosphine in refluxing toluene achieves yields exceeding 90% for analogous fluoroalkenes. This method could be adapted to couple a fluorinated alkenyl bromide with a methylsulfanyl-containing boronic acid, though steric and electronic effects of the sulfur group may necessitate optimized ligands or temperatures.

Sonogashira Coupling
Alkynylation of fluorinated alkenyl halides provides access to fluoroenynes, which can be hydrogenated to yield the target alkene. Fujino et al. reported a Sonogashira-type coupling of 2,2-difluoroethenyl tosylate with terminal alkynes at room temperature, producing difluorinated enynes in high yields. Applying this strategy, a fluorinated alkenyl tosylate could react with a methylsulfanyl acetylene, followed by partial hydrogenation to saturate the triple bond.

Heck-Type Reactions
Palladium-catalyzed Heck couplings between fluorinated alkenes and aryl halides offer an alternative route. A relay Heck reaction involving fluoroalkyl bromides and terminal alkenes was shown to proceed via a 1,5-hydrogen atom transfer, forming remote fluoroalkylated alkenes. Adapting this method, a fluorinated alkene precursor could couple with a methylsulfanyl-substituted alkene to install the sulfur group through a migratory insertion pathway.

Cross-Coupling MethodCatalyst SystemConditionsYield Range
Suzuki–MiyauraPd(OAc)₂, PPh₃Reflux, toluene50–96%
SonogashiraPdCl₂(PPh₃)₂, CuIRT, DMF70–85%
Relay HeckPd(OAc)₂, P(o-tol)₃80°C, DMF60–75%

Halogen Exchange Approaches for Fluorine Introduction

Halogen exchange reactions provide a direct means to introduce fluorine atoms into alkenyl frameworks.

Nucleophilic Fluorination
Fluoride ions can displace halogen atoms in alkenyl substrates under SN2 conditions. For example, 1-chloro-4-(methylsulfanyl)but-2-ene reacts with potassium fluoride in polar aprotic solvents like DMSO to yield the fluorinated product. This approach mirrors methodologies described in patents for synthesizing fluorophenyl compounds, where halogenated intermediates undergo fluoride substitution.

Plasma-Induced Defluorination
A novel plasma-based method converts fluorinated alkanes to alkenes via selective C–F bond cleavage. While primarily used for synthesizing tetrafluoroethylene and hexafluoropropylene, this technique could be adapted to dehydrohalogenate fluorinated precursors, forming the double bond in 1-fluoro-4-(methylsulfanyl)but-2-ene.

Electrophilic Fluorination
Electrophilic fluorinating agents like Selectfluor® enable the introduction of fluorine into electron-rich alkenes. However, this method is less common for alkenes with sulfur substituents due to potential side reactions with the electrophilic agent.

Halogen SourceFluorinating AgentConditions
Alkenyl chlorideKF, 18-crown-6DMSO, 100°C
Alkenyl bromideAgFTHF, 60°C
Plasma reactorN/AGas phase, 300–500°C

Thiol-Ene Click Chemistry Applications in Sulfur Functionalization

Thiol-ene reactions provide a rapid, atom-economical route to introduce sulfur groups into alkenes. While not explicitly documented in the provided sources for this compound, the method is widely applicable to unsaturated systems.

Radical-Mediated Thiol Addition
UV-initiated radical addition of methylthiol to 1-fluoro-but-2-ene could proceed via a anti-Markovnikov pathway. Azo initiators like AIBN (2,2′-azobisisobutyronitrile) generate thiyl radicals, which add to the double bond, followed by hydrogen abstraction to yield the sulfide. This method is highly regioselective and tolerant of fluorine substituents.

Thermal Thiol-Ene Reactions
Heating the alkene with methylthiol in the presence of a base (e.g., triethylamine) promotes Michael-type addition. However, competing polymerization of the alkene may require careful temperature control.

Reaction TypeConditionsKey Considerations
Radical-mediatedUV light, AIBN, RTRequires inert atmosphere
Thermal60–80°C, Et₃NRisk of side reactions

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

120.04089962 g/mol

Monoisotopic Mass

120.04089962 g/mol

Heavy Atom Count

7

Dates

Modify: 2024-08-11

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